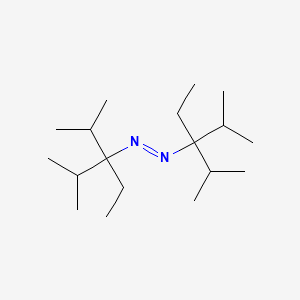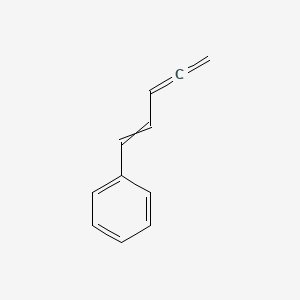
(Penta-1,3,4-trien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Penta-1,3,4-trien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a penta-1,3,4-trienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Penta-1,3,4-trien-1-yl)benzene typically involves the following steps:
Preparation of Penta-1,3,4-triene: This can be achieved through the dehydrohalogenation of suitable precursors such as 1,3,4-trihalopentane using strong bases like potassium tert-butoxide.
Coupling Reaction: The penta-1,3,4-triene is then coupled with benzene using transition metal catalysts such as palladium or nickel under specific conditions to form this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the triene moiety into a more saturated hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
(Penta-1,3,4-trien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Penta-1,3,4-trien-1-yl)benzene depends on its specific application:
Chemical Reactions: Acts as a reactive intermediate in various organic synthesis reactions.
Biological Activity: If bioactive, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Styrene: Similar in having a vinyl group attached to a benzene ring but lacks the extended conjugation of the triene moiety.
Phenylacetylene: Contains a triple bond instead of the triene group, leading to different reactivity and applications.
1,3,5-Hexatriene: Similar in having a conjugated triene system but lacks the benzene ring.
Uniqueness: (Penta-1,3,4-trien-1-yl)benzene is unique due to its combination of a conjugated triene system with a benzene ring, providing distinct electronic properties and reactivity compared to the above-mentioned compounds.
Properties
CAS No. |
52629-64-8 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
InChI |
InChI=1S/C11H10/c1-2-3-5-8-11-9-6-4-7-10-11/h3-10H,1H2 |
InChI Key |
KPHHUUWPMZUNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
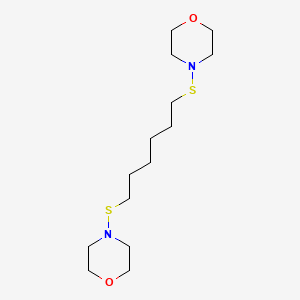


![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
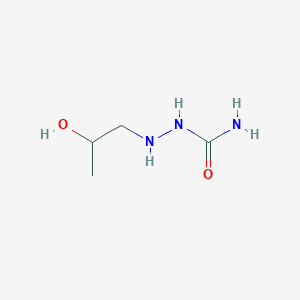
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


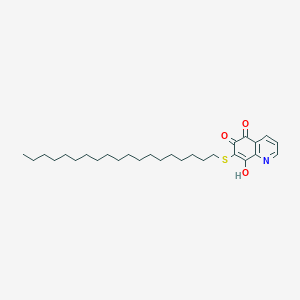
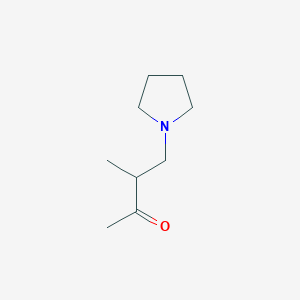
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
